molecular formula C15H20BrNO3 B13500072 tert-Butyl 8-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 8-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13500072
M. Wt: 342.23 g/mol
InChI Key: ROZZFOJCUOHNSS-UHFFFAOYSA-N
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Description

tert-Butyl 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a methoxy-substituted tetrahydroisoquinoline, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 8-amino-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.

    Oxidation: Formation of 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid.

    Reduction: Formation of 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-methanol.

Scientific Research Applications

tert-Butyl 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of tert-butyl 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • tert-Butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Uniqueness

tert-Butyl 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl 8-bromo-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-6-5-10-7-11(19-4)8-13(16)12(10)9-17/h7-8H,5-6,9H2,1-4H3

InChI Key

ROZZFOJCUOHNSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)OC)Br

Origin of Product

United States

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